6-Ketograyanotoxin III
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Overview
Description
6-Ketograyanotoxin III is a naturally occurring diterpenoid toxin found in plants of the Ericaceae family, particularly in species of the genus Rhododendron . This compound is part of the grayanotoxin family, which is known for its complex molecular structures and significant pharmacological properties . Grayanotoxins, including this compound, have been studied extensively due to their toxic effects and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ketograyanotoxin III involves several intricate steps. One notable method is the bioinspired total synthesis, which includes a Ni-catalyzed α-vinylation of a ketoester to construct a bicyclo[3.2.1]octane ring system . This is followed by an intramolecular Pauson-Khand reaction of an enyne to form a 7/5-bicyclic ring system . The final steps involve a biomimetic 1,2-rearrangement of the grayanane-type skeleton .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to the complexity of its synthesis and the specialized conditions required. Most production methods are still in the research and development phase, focusing on optimizing yields and reducing the number of synthetic steps .
Chemical Reactions Analysis
Types of Reactions: 6-Ketograyanotoxin III undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are often intermediates in further synthetic transformations .
Scientific Research Applications
6-Ketograyanotoxin III has several scientific research applications:
Mechanism of Action
6-Ketograyanotoxin III exerts its effects by binding to voltage-gated sodium channels in cell membranes . This binding increases the permeability of sodium ions, preventing the inactivation of sodium channels and leading to prolonged depolarization of the cell membrane . This mechanism is responsible for the compound’s toxic effects, including symptoms such as dizziness, weakness, and hypotension .
Comparison with Similar Compounds
Grayanotoxin I: Another toxic diterpenoid found in Rhododendron species, known for its similar mechanism of action.
Grayanotoxin II: Shares structural similarities with 6-Ketograyanotoxin III but differs in its specific functional groups and toxicity levels.
Grayanotoxin IV: Less commonly found but structurally related, with variations in its hydroxyl and acetyl groups.
Uniqueness: this compound is unique due to its specific molecular structure, which includes a ketone group that distinguishes it from other grayanotoxins .
Properties
CAS No. |
54781-74-7 |
---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4R,6S,8S,9R,10R,14R,16S)-4,6,9,14,16-pentahydroxy-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecan-3-one |
InChI |
InChI=1S/C20H32O6/c1-16(2)13(21)7-12-18(4,25)11-6-5-10-15(23)19(11,9-17(10,3)24)8-14(22)20(12,16)26/h10-13,15,21,23-26H,5-9H2,1-4H3/t10?,11-,12-,13-,15-,17+,18+,19?,20-/m0/s1 |
InChI Key |
JNCWOJJBQVWMJO-HYIDEHJMSA-N |
Isomeric SMILES |
C[C@]1(CC23CC(=O)[C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CCC1[C@@H]3O)(C)O)O)O |
Canonical SMILES |
CC1(C(CC2C1(C(=O)CC34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)C |
Origin of Product |
United States |
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